Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride
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Overview
Description
Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a carbamic acid ester linked to a phenyl ring substituted with a dimethylaminoethoxy group and a tert-butyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride typically involves multiple steps. One common route includes the reaction of dimethylcarbamoyl chloride with a phenol derivative that has been substituted with a dimethylaminoethoxy group and a tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological molecules, potentially inhibiting enzymes or modifying proteins. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- tert-butyl (3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-ylcarbamate
Uniqueness
Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethylaminoethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
118116-04-4 |
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Molecular Formula |
C17H29ClN2O3 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
[4-tert-butyl-3-[2-(dimethylamino)ethoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-17(2,3)14-9-8-13(22-16(20)19(6)7)12-15(14)21-11-10-18(4)5;/h8-9,12H,10-11H2,1-7H3;1H |
InChI Key |
NXBLUFLDRKUGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC(=O)N(C)C)OCCN(C)C.Cl |
Origin of Product |
United States |
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